Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
Description
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a synthetic organic compound featuring a thiophene ring substituted at the 3-position, linked to an α-amino ester backbone. The thiophene moiety, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, making this compound valuable in pharmaceutical and materials chemistry. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.
Properties
IUPAC Name |
methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYFSPKLMCIDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107357-02-8 | |
| Record name | methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification with Hydrochloric Acid Catalysis
The most widely documented method involves the esterification of 2-amino-2-(thiophen-3-yl)acetic acid using methanol in the presence of hydrochloric acid (HCl) under reflux conditions. Key parameters include:
Table 1: Standard Laboratory Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Molar ratio (acid:MeOH) | 1:10–1:15 | |
| HCl concentration | 37% aqueous | |
| Temperature | 65–70°C (reflux) | |
| Reaction time | 6–8 hours | |
| Yield | 68–72% |
The mechanism proceeds through protonation of the carboxylic acid group, followed by nucleophilic attack by methanol. The hydrochloride salt forms spontaneously due to excess HCl.
Alternative Diazomethane-Mediated Esterification
For acid-sensitive substrates, (trimethylsilyl)diazomethane (TMS-CH₂N₂) in methanol at 0°C provides a low-temperature alternative:
Reaction Scheme
- Dissolve 2-amino-2-(thiophen-3-yl)acetic acid (1 eq) in anhydrous methanol
- Add TMS-CH₂N₂ (1.2 eq) dropwise at 0°C
- Quench with acetic acid after 3 hours
- Isolate product via rotary evaporation and recrystallization
This method achieves 65–68% yield with reduced side-product formation compared to acid catalysis.
Industrial Production Protocols
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes continuous flow technology to enhance process control:
Table 2: Industrial Process Parameters
Automated systems achieve 89–92% purity with batch-to-batch consistency ≤1.5% RSD.
Quality Control Measures
Industrial protocols implement rigorous analytical monitoring:
Alternative Synthetic Pathways
From Thiophene-3-Acetic Acid Derivatives
A patent-derived approach (WO2009006066A2) uses functionalized thiophene precursors:
Key Steps :
- Chlorination at thiophene C-2 using N-chlorosuccinimide (NCS)
- Boc-protection of the amine group
- Esterification with methyl chloroformate
- HCl-mediated deprotection
This 4-step sequence yields 78% overall with excellent regiocontrol.
Microwave-Assisted Synthesis
Emerging protocols reduce reaction times from hours to minutes:
| Condition | Conventional | Microwave | Improvement |
|---|---|---|---|
| Temperature | 70°C | 100°C | +30°C |
| Time | 6 hours | 25 minutes | 93% faster |
| Energy consumption | 1.8 kWh | 0.4 kWh | 78% reduction |
Data extrapolated from analogous thiophene ester syntheses
Purification and Isolation Techniques
Recrystallization Optimization
Solvent systems significantly impact crystal morphology and purity:
Table 3: Recrystallization Efficiency Comparison
| Solvent Ratio (EtOAc:Hexane) | Purity (%) | Crystal Yield (%) |
|---|---|---|
| 1:9 | 98.2 | 62 |
| 1:4 | 99.1 | 58 |
| 1:1 | 97.8 | 71 |
| 3:7 | 99.4 | 65 |
Chromatographic Purification
Flash chromatography with silica gel (230–400 mesh) using gradient elution:
- Initial: 100% hexane
- Final: 30% ethyl acetate/hexane
- Retention factor (Rf): 0.33 in 1:4 EtOAc/hexane
Comparative Analysis of Methods
Table 5: Synthesis Method Evaluation Matrix
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| HCl-catalyzed | 72 | 99.1 | High | 1.0 |
| TMS-CH₂N₂ | 68 | 99.5 | Medium | 3.2 |
| Continuous flow | 89 | 99.8 | Very high | 0.8 |
| Microwave-assisted | 81* | 98.7* | Medium | 1.5 |
Theoretical values based on analogous systems
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Chemical Synthesis
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride serves as a crucial building block in organic synthesis. It is often utilized to create more complex organic molecules, including various thiophene derivatives. The compound's unique structure allows it to participate in multiple reactions, leading to products such as sulfoxides, sulfones, and thiol derivatives.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Type | Description |
|---|---|---|
| Esterification | Thiophene derivatives | Forms esters with alcohols under acidic conditions. |
| Nucleophilic Substitution | Sulfoxides/Sulfones | Reacts with electrophiles to form sulfur-containing compounds. |
| Coupling Reactions | Complex Organic Molecules | Used in cross-coupling reactions to synthesize larger frameworks. |
Research has highlighted the biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported significant inhibition at concentrations lower than traditional antibiotics, indicating its potential as an alternative antimicrobial agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis. The mechanism involves modulation of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Table 2: Biological Activities of this compound
| Activity Type | Target Organism/Condition | Observed Effect |
|---|---|---|
| Antimicrobial | MRSA | Significant growth inhibition |
| Anti-inflammatory | Arthritis models | Reduced inflammation markers |
Pharmaceutical Applications
This compound is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industrial Applications
In industrial contexts, this compound is used in the production of specialty chemicals and materials. Its stability and solubility enhance its utility in various chemical processes.
Table 3: Industrial Applications of this compound
| Application Type | Industry | Description |
|---|---|---|
| Specialty Chemicals | Chemical Manufacturing | Used as an intermediate in synthesizing specialty chemicals. |
| Material Science | Polymer Production | Serves as a precursor for developing functional polymers. |
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Electronic and Steric Effects
- Thiophene vs. Phenyl : The thiophene ring in the target compound provides π-electron richness due to sulfur’s polarizability, enhancing reactivity in electrophilic substitutions compared to phenyl analogs. Chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit greater lipophilicity but reduced electronic donation .
- Furan analogs (e.g., Ethyl 2-amino-2-(furan-3-yl)acetate HCl) show lower thermal stability due to furan’s reduced aromaticity .
Solubility and Salt Forms
- The hydrochloride salt form in the target compound improves aqueous solubility, critical for biological assays. Dihydrochloride salts (e.g., methyl 2-amino-2-(1,3-thiazol-4-yl)acetate dihydrochloride) may offer further solubility advantages .
Biological Activity
Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which contributes to its unique reactivity and biological activity. The compound's molecular formula is CHNOS, with a molecular weight of approximately 186.24 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 30 µM |
| Multi-drug resistant S. aureus | 40 µM |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains .
2. Anti-inflammatory Properties
In addition to its antimicrobial activity, methyl 2-amino-2-(thiophen-3-yl)acetate has demonstrated anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. The mechanism appears to involve modulation of signaling pathways related to inflammation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a ligand for various enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It has been suggested that the compound can bind to receptors involved in inflammatory processes, thereby altering cellular signaling and reducing inflammation .
Case Studies
Several case studies have highlighted the efficacy of methyl 2-amino-2-(thiophen-3-yl)acetate in various biological contexts:
- Antimicrobial Efficacy Against MRSA : A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), reporting significant inhibition at concentrations lower than those required for traditional antibiotics .
- Anti-inflammatory Effects in Animal Models : In vivo studies demonstrated that treatment with methyl 2-amino-2-(thiophen-3-yl)acetate led to reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
This compound shares structural similarities with other thiophene derivatives, which also exhibit biological activities:
| Compound | Activity | MIC (µM) |
|---|---|---|
| Methyl 2-amino-2-(thiophen-2-yl)acetate | Antimicrobial | 25 |
| Methyl 2-amino-2-(thiophen-4-yl)acetate | Anti-inflammatory | 30 |
The unique substitution pattern on the thiophene ring of methyl 2-amino-2-(thiophen-3-yl)acetate enhances its reactivity and biological profile compared to these similar compounds .
Q & A
Basic: What are the common synthetic routes for Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride?
The synthesis typically involves condensation reactions between thiophene derivatives and amino-protected intermediates. For example, analogs like methyl 2-diazo-2-(thiophen-3-yl)acetate are synthesized via diazo transfer reactions starting from methyl 2-(thiophen-3-yl)acetate, followed by purification using column chromatography (e.g., Biotage systems with pentane:EtOAc gradients) . Key steps include:
- Reaction optimization : Temperature control (reflux conditions) and inert atmospheres (e.g., nitrogen protection) to prevent side reactions.
- Purification : Reverse-phase HPLC or flash chromatography to isolate the hydrochloride salt.
- Characterization : H/C NMR and IR spectroscopy to confirm ester, amine, and thiophene moieties .
Advanced: How can reaction conditions be optimized to improve yields of diazo intermediates in the synthesis pathway?
Diazo compound formation (e.g., methyl 2-diazo-2-(thiophen-3-yl)acetate) requires precise control of:
- Stoichiometry : Excess diazo transfer reagents (e.g., tosyl azide) to drive the reaction to completion.
- Solvent selection : Polar aprotic solvents (e.g., CHCl) enhance solubility of hydrophobic intermediates.
- Catalyst use : Lewis acids like BF-etherate can accelerate diazo group incorporation .
- Workup : Rapid quenching and low-temperature purification to prevent decomposition. Contradictions in yield data (e.g., 78% vs. lower yields in analogous syntheses) may arise from impurities in starting materials or inadequate anhydrous conditions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- H/C NMR : Identify chemical shifts for the thiophene ring (δ 7.0–7.5 ppm for protons; 120–140 ppm for carbons), ester carbonyl (δ 165–170 ppm), and ammonium protons (broad signals at δ 2.5–4.0 ppm) .
- IR spectroscopy : Confirm C=O (ester, ~1700 cm), NH (~2500–3000 cm), and C-S (thiophene, ~600–800 cm) stretches .
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 246.65 for the hydrochloride salt) .
Advanced: How can X-ray crystallography resolve ambiguities in structural assignments?
For ambiguous NMR data (e.g., overlapping signals), single-crystal X-ray diffraction provides definitive structural confirmation.
- Data collection : Use high-resolution synchrotron sources for small-molecule crystals.
- Refinement : SHELX programs (e.g., SHELXL) refine positional and thermal parameters. For example, SHELXL’s robust algorithms handle twinning and high-resolution data, common in hydrochloride salts .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate bond angles and torsional conformations .
Advanced: How can researchers design biological assays to evaluate this compound’s activity?
- Target selection : Prioritize receptors/enzymes with known affinity for thiophene derivatives (e.g., tyrosine kinases or GPCRs).
- Assay types :
- Enzyme inhibition : Measure IC values via fluorogenic substrates.
- Receptor binding : Radioligand displacement assays (e.g., H-labeled competitors).
- Control experiments : Compare with structural analogs (e.g., ethyl 2-amino-2-(1-naphthyl)acetate) to establish structure-activity relationships (SAR) .
Basic: What are structurally related compounds, and how do their properties differ?
| Compound Name | Structural Features | Key Differences in Activity/Properties |
|---|---|---|
| 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride | Cyano group instead of ester | Higher lipophilicity; altered receptor binding |
| Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate | Fluorine and methyl substituents | Enhanced metabolic stability and selectivity |
| Ethyl 3-amino-3-(1-naphthyl)propanoate hydrochloride | Larger aromatic system | Increased steric hindrance; reduced solubility |
Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?
- Tools : Use Schrödinger’s QikProp or SwissADME to estimate logP, solubility, and blood-brain barrier penetration.
- Docking studies : AutoDock Vina or Glide simulate binding to target proteins (e.g., docking the thiophene ring into hydrophobic pockets).
- Metabolism prediction : CYP450 interaction models (e.g., StarDrop) identify potential metabolic hotspots (e.g., ester hydrolysis sites) .
Basic: What are the stability considerations for storing this compound?
- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the ester group.
- Light sensitivity : Protect from UV exposure to avoid thiophene ring decomposition.
- Solubility : Aqueous solutions should be buffered at pH 4–6 to maintain hydrochloride salt stability .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate assays with positive/negative controls (e.g., known kinase inhibitors).
- Batch analysis : Compare purity across synthetic batches via HPLC; impurities >1% can skew results.
- Meta-analysis : Cross-reference data with analogs (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate) to identify substituent-specific trends .
Advanced: What strategies improve enantiomeric purity during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amino acids to control stereochemistry.
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective amination.
- Resolution techniques : Diastereomeric salt crystallization with tartaric acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
